N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine
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Overview
Description
N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activities and applications. This compound features a pyrimidine core substituted with dimethyl and pyrazolyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactions
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Pyrazolyl Group Introduction: The pyrazolyl group can be introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with the pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace existing substituents on the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N4,N4-dimethyl-N6-(1H-pyrazol-4-yl)pyrimidine-4,6-diamine
- N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-3-yl)pyrimidine-4,6-diamine
- N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-5-yl)pyrimidine-4,6-diamine
Uniqueness
N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4-N,4-N-dimethyl-6-N-(1-methylpyrazol-4-yl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15(2)10-4-9(11-7-12-10)14-8-5-13-16(3)6-8/h4-7H,1-3H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJNTOVLMBPFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC(=NC=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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